molecular formula C22H21N5O3S B10980452 1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10980452
M. Wt: 435.5 g/mol
InChI Key: NRBITPYITALCFP-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as phenyl, sulfamoylbenzyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Fusing the Pyrazole and Pyridine Rings: The pyrazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Introduction of Substituents: The phenyl, sulfamoylbenzyl, and carboxamide groups are introduced through various substitution reactions, often involving reagents like phenylboronic acid, sulfamoyl chloride, and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenylboronic acid, sulfamoyl chloride, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a different substituent on the benzyl group.

    1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

1,3-dimethyl-6-phenyl-N-[(4-sulfamoylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N5O3S/c1-14-20-18(22(28)24-13-15-8-10-17(11-9-15)31(23,29)30)12-19(16-6-4-3-5-7-16)25-21(20)27(2)26-14/h3-12H,13H2,1-2H3,(H,24,28)(H2,23,29,30)

InChI Key

NRBITPYITALCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C

Origin of Product

United States

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